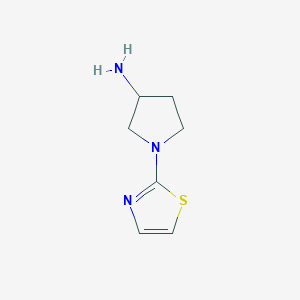
1-(1,3-噻唑-2-基)吡咯烷-3-胺
描述
Synthesis Analysis
While specific synthesis methods for “1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine” are not available, there are general methods for synthesizing similar compounds. For instance, a series of new 1-(thiazol-2-yl)pyrrolidin-2-one derivatives were synthesized and evaluated for anticonvulsant activity .科学研究应用
抗菌活性
包括1-(1,3-噻唑-2-基)吡咯烷-3-胺在内的噻唑衍生物已被发现具有抗菌活性 . 它们已被用于开发各种药物,包括磺胺噻唑,一种抗菌药物 .
抗逆转录病毒活性
噻唑衍生物也已被用于开发抗逆转录病毒药物。 例如,利托那韦,一种用于治疗 HIV/AIDS 的药物,包含噻唑部分 .
抗真菌活性
噻唑衍生物已被发现具有抗真菌活性。 例如,阿巴芬净是一种含有噻唑部分的抗真菌药物 . 此外,一系列 5-(2-取代的-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺和 5-(2-N-(取代芳基)-1,3-噻唑-5-基)-2-烷氧基苯甲酰胺已被合成并筛选其抗真菌活性 .
抗癌活性
噻唑衍生物已被用于开发抗癌药物。 噻唑呋喃,一种抗癌药物,包含噻唑部分 . 此外,在不同位置修饰噻唑类化合物已被证明可以生成具有有效抗肿瘤活性的新分子 .
抗阿尔茨海默病活性
噻唑衍生物在治疗阿尔茨海默病方面显示出潜力 . 开发用于此应用的药物是一个活跃的研究领域。
降压活性
噻唑衍生物已被用于开发降压药物 . 这些药物有助于控制高血压。
抗氧化活性
噻唑衍生物已被发现具有抗氧化活性 . 它们有助于中和体内的有害自由基。
抗炎活性
噻唑衍生物已被用于开发抗炎药物 . 例如,美洛昔康,一种抗炎药物,包含噻唑部分 . 此外,某些含有噻唑部分的吲哚衍生物已显示出抗炎和镇痛活性 .
作用机制
生化分析
Biochemical Properties
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known for its ability to explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . The thiazole ring, on the other hand, is involved in various biological activities, including antimicrobial and anti-inflammatory actions . These interactions are crucial for the compound’s biological activity and potential therapeutic applications.
Cellular Effects
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enantioselective proteins can lead to different biological profiles, affecting cell signaling and metabolic pathways . Additionally, the thiazole ring’s biological activities, such as anti-inflammatory effects, further contribute to its cellular impact .
Molecular Mechanism
The molecular mechanism of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine involves several binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, influencing enzyme inhibition or activation . The thiazole ring’s aromaticity and ability to undergo electrophilic and nucleophilic substitutions play a crucial role in its biological activity . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s stereogenicity can lead to different biological profiles over time . Additionally, the thiazole ring’s stability and degradation patterns contribute to its temporal effects .
Dosage Effects in Animal Models
The effects of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects. The pyrrolidine ring’s ability to modulate pharmacokinetic profiles is crucial in determining the compound’s dosage effects .
Metabolic Pathways
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s stereochemistry plays a significant role in its metabolic interactions . Additionally, the thiazole ring’s involvement in biological activities further affects its metabolic pathways .
Transport and Distribution
The transport and distribution of 1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to bind selectively to target proteins, affecting its localization and accumulation . The thiazole ring’s biological activities also play a role in its transport and distribution patterns .
Subcellular Localization
1-(1,3-Thiazol-2-yl)pyrrolidin-3-amine’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. The pyrrolidine ring’s stereochemistry influences its subcellular localization . Additionally, the thiazole ring’s biological activities contribute to its localization within cells .
属性
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c8-6-1-3-10(5-6)7-9-2-4-11-7/h2,4,6H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHQMNRPYHKUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

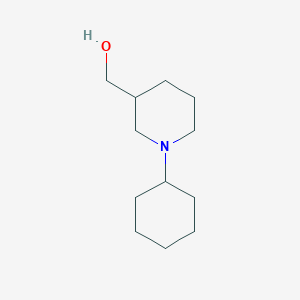
![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)
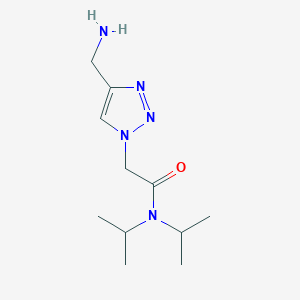

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464883.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B1464885.png)
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1464889.png)
![[1-(3-Methylbenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464890.png)
![[1-(4-Methylcyclohexyl)piperidin-3-yl]methanamine](/img/structure/B1464892.png)
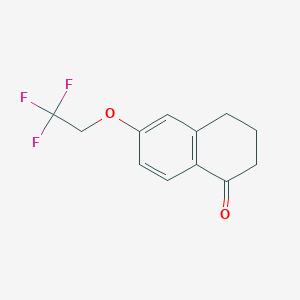
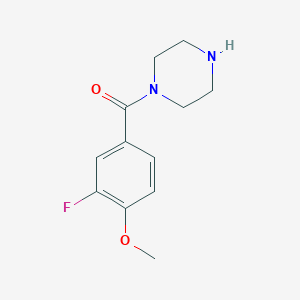
![(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464896.png)
![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464897.png)